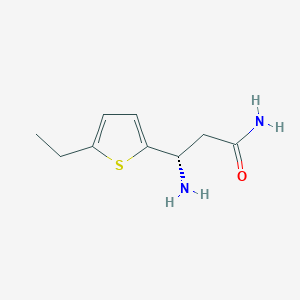
5-Methoxyquinolin-8-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxyquinolin-8-amine dihydrochloride is a substituted quinoline derivative. It is known for its versatile applications in various fields, including medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The compound is characterized by its unique structure, which includes a quinoline ring substituted with a methoxy group at the 5-position and an amine group at the 8-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Methoxyquinolin-8-amine dihydrochloride can be synthesized using 5-chloro-2-nitroaniline as a starting material. The synthetic route involves several steps, including nitration, reduction, and substitution reactions. The reaction conditions typically involve the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch processes. These processes often utilize continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more common in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methoxyquinolin-8-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The methoxy and amine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, such as 5-methoxyquinoline, 8-aminoquinoline, and their substituted analogs.
Wissenschaftliche Forschungsanwendungen
5-Methoxyquinolin-8-amine dihydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Methoxyquinolin-8-amine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. It can also interact with receptors to modulate signal transduction pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Aminoquinoline: Similar structure but lacks the methoxy group.
5-Methoxyquinoline: Similar structure but lacks the amine group.
5-Amino-8-hydroxyquinoline: Similar structure but has a hydroxy group instead of a methoxy group.
Uniqueness
5-Methoxyquinolin-8-amine dihydrochloride is unique due to the presence of both methoxy and amine groups on the quinoline ring. This dual functionality allows for diverse chemical reactivity and a wide range of applications in various fields.
Eigenschaften
Molekularformel |
C10H12Cl2N2O |
|---|---|
Molekulargewicht |
247.12 g/mol |
IUPAC-Name |
5-methoxyquinolin-8-amine;dihydrochloride |
InChI |
InChI=1S/C10H10N2O.2ClH/c1-13-9-5-4-8(11)10-7(9)3-2-6-12-10;;/h2-6H,11H2,1H3;2*1H |
InChI-Schlüssel |
PUTCRXUSRZPLSD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C=CC=NC2=C(C=C1)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Prop-2-en-1-yl)-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B13486645.png)
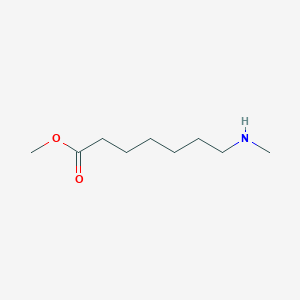
![7-Bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13486657.png)
![3,8-Diazabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13486664.png)


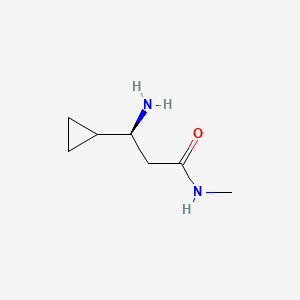
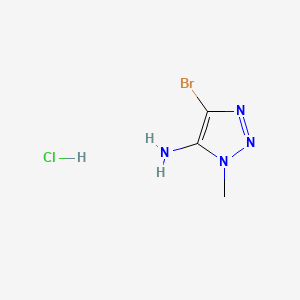
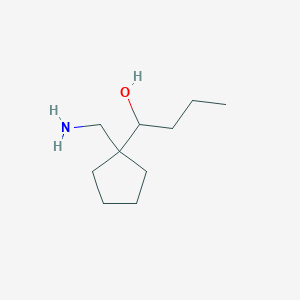
![4-{1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride](/img/structure/B13486692.png)
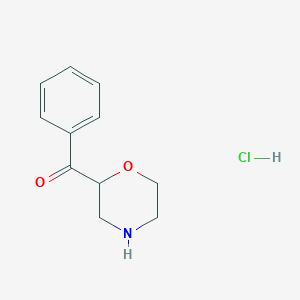
![5-[(3-Amino-1-methyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13486702.png)
